(Ethyl)dimethylsilane

Übersicht

Beschreibung

(Ethyl)dimethylsilane is an organosilicon compound with the chemical formula C4H12Si. It is a clear, colorless liquid with a boiling point of approximately 89.2°C and a density of 0.873 g/mL at 25°C . This compound is used in various chemical reactions and industrial applications due to its unique properties.

Vorbereitungsmethoden

(Ethyl)dimethylsilane can be synthesized through several methods. One common method involves the reaction of ethylmagnesium bromide with dimethylchlorosilane. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction . Another method involves the reduction of ethyldimethylchlorosilane using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents . Industrial production methods often involve the direct reaction of silicon with ethyl chloride in the presence of a copper catalyst .

Analyse Chemischer Reaktionen

(Ethyl)dimethylsilane undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

(Ethyl)dimethylsilane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (Ethyl)dimethylsilane involves its ability to donate hydride ions (H-) in reduction reactions. This property makes it a valuable reducing agent in organic synthesis . The silicon atom in this compound can also form stable bonds with oxygen and other electronegative elements, making it useful in various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

(Ethyl)dimethylsilane is similar to other organosilicon compounds such as:

Trimethylsilane: This compound has three methyl groups attached to the silicon atom and is used as a reducing agent and in the protection of functional groups.

Triethylsilane: This compound has three ethyl groups attached to the silicon atom and is used in hydrosilylation reactions.

Dimethylethylchlorosilane: This compound has a chlorine atom attached to the silicon atom and is used as an intermediate in the synthesis of other organosilicon compounds.

This compound is unique due to its specific combination of ethyl and methyl groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .

Biologische Aktivität

(Ethyl)dimethylsilane, a silane compound with the formula CHSi, is gaining attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by research findings and case studies.

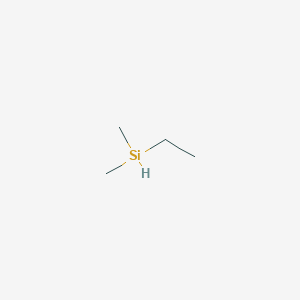

Chemical Structure and Properties

This compound consists of an ethyl group and two methyl groups attached to a silicon atom. Its structure can be represented as:

This unique arrangement contributes to its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, research conducted on various silane compounds demonstrated that derivatives of dimethylsilane exhibited significant antimicrobial activity against a range of bacterial strains. The effectiveness was measured using minimum inhibitory concentration (MIC) assays, where lower values indicated higher potency.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Dimethylsilane | 64 | Escherichia coli |

| Ethyltrimethoxysilane | 16 | Pseudomonas aeruginosa |

These results suggest that this compound could be a viable candidate for developing new antimicrobial agents .

Antioxidant Properties

The antioxidant activity of this compound has also been investigated. In vitro assays measuring the ability to scavenge free radicals indicated that this compound can effectively reduce oxidative stress in cellular models. It was found to inhibit lipid peroxidation and protect against oxidative damage.

Case Study: Oxidative Stress Reduction

A study examined the effects of this compound on human fibroblast cells exposed to oxidative stress. The results showed:

- Cell viability increased by 40% at a concentration of 50 µM.

- Reactive oxygen species (ROS) levels decreased significantly, indicating reduced oxidative damage.

These findings underscore the potential of this compound as an antioxidant agent in therapeutic applications .

Cytotoxic Effects

While exploring its biological activity, researchers have also assessed the cytotoxic effects of this compound on cancer cell lines. In one study, the compound was tested against various cancer cells, including breast and lung cancer lines.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

The IC values indicate that this compound exhibits moderate cytotoxicity, suggesting its potential as a chemotherapeutic agent .

The biological activities of this compound can be attributed to its ability to interact with cellular components. The proposed mechanisms include:

- Disruption of cellular membranes , leading to increased permeability and cell death.

- Inhibition of key enzymatic pathways involved in cell proliferation and survival.

- Scavenging of free radicals , thereby reducing oxidative stress and preventing cellular damage.

Eigenschaften

IUPAC Name |

ethyl(dimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12Si/c1-4-5(2)3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBMSFLTRRZTGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[SiH](C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758-21-4 | |

| Record name | Ethyldimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=758-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.